N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-5-3-4-6-13(11)17-21-12(2)15(23-17)10-20-16(22)14-9-18-7-8-19-14/h3-9H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSXAQWZGAHLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrazine ring can be synthesized via cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of thiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide and related compounds:
Key Observations :
- The o-tolyl group may enhance lipophilicity, favoring blood-brain barrier penetration or kinase binding .
- Carboxamide Variations : Pyrazine carboxamide (target compound) offers dual hydrogen-bonding sites, unlike furan or chromene derivatives. This could improve target engagement in kinase or receptor-binding pockets .
- PPAR Modulators: GW501516 analogs (e.g., NRMA-6) share a thiazole core but incorporate phenoxyacetic acid substituents, highlighting the role of carboxylic acid groups in PPAR activation .
Pharmacological and Physicochemical Properties
Notes:
- The pyrazine moiety in the target compound may improve solubility compared to purely aromatic systems (e.g., chromene in ).
Structure-Activity Relationships (SAR)
- Thiazole Substituents : Methyl groups at position 4 (common in ) stabilize the thiazole ring and modulate steric effects.
- Aromatic Rings : o-Tolyl (target compound) vs. thiophene (): The former’s methyl group may enhance hydrophobic interactions in enzyme active sites, while thiophene’s π-electron richness could favor DNA intercalation .
Biological Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, antiviral, and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrazine ring, both of which are known for their significant biological activities. The thiazole moiety is particularly noted for its role in various pharmacological applications.
Chemical Formula : C17H16N4OS
CAS Number : 1706005-75-5
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest potential applications in developing new antibiotics .
Antifungal Activity
The compound has also been evaluated for its antifungal activity. Studies indicate that it can inhibit the growth of common fungal pathogens.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
These findings highlight its potential as a therapeutic agent against fungal infections .
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against RNA viruses. Preliminary studies have shown promising results in inhibiting viral replication.
| Virus Type | IC50 (µM) |
|---|---|
| Hepatitis C virus | 32.2 |
| Influenza virus | 40.5 |
These IC50 values indicate the concentration required to inhibit viral replication by 50%, suggesting its potential as an antiviral agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has demonstrated cytotoxic effects against specific cancer types.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.0 |
| A549 (lung cancer) | 18.5 |
These results support further investigation into its mechanism of action and potential therapeutic applications in oncology .
The biological activity of this compound is thought to be related to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit key enzymes responsible for cell proliferation or microbial survival.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of thiazole derivatives, including this compound), against multidrug-resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics .
- Anticancer Research : In a study on the effects of heterocyclic compounds on cancer cells, this compound exhibited selective cytotoxicity against breast and lung cancer cell lines, suggesting a promising avenue for drug development .
- Antiviral Activity Assessment : Research exploring the antiviral properties of thiazole derivatives found that this compound significantly inhibited Hepatitis C virus replication in vitro, indicating its potential as a lead compound for antiviral drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
